molecular formula C8H7NO2 B162784 5,6-Dihydroxyindole CAS No. 3131-52-0

5,6-Dihydroxyindole

Cat. No.: B162784
CAS No.: 3131-52-0
M. Wt: 149.15 g/mol
InChI Key: SGNZYJXNUURYCH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,6-Dihydroxyindole (DHI) is a chemical compound that plays a crucial role in the production of the biological pigment eumelanin . It is biosynthesized from L-dopachrome, a reaction catalyzed by a tyrosinase enzyme . The primary targets of DHI are melanocytes, the cells responsible for the production of melanin .

Mode of Action

DHI interacts with its targets through a series of biochemical reactions. It is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone . This conversion is a key step in the melanogenesis process, leading to the production of eumelanin .

Biochemical Pathways

The biochemical pathway involving DHI is primarily the melanogenesis pathway. In this pathway, DHI is an intermediate in the production of eumelanin, a type of melanin . It is biosynthesized from L-dopachrome and then converted into indole-5,6-quinone . This pathway is crucial for the pigmentation of skin, hair, and eyes.

Result of Action

The action of DHI results in the production of eumelanin, contributing to the pigmentation of skin, hair, and eyes . In humans, DHI is involved in the metabolic disorder hawkinsinuria . In some insects, DHI is a reactive compound that is produced as a component of defense responses and has antibacterial and antifungal activity .

Action Environment

The action of DHI can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the tyrosinase enzyme, which is crucial for the biosynthesis of DHI . Moreover, DHI is stable in its crystalline state but can quickly oxidize to form a melanin-like substance in a slightly alkaline solution .

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxyindole plays a crucial role in biochemical reactions, particularly in the biosynthesis of eumelanin. It is biosynthesized from L-dopachrome through the action of the enzyme tyrosinase . This compound is further converted into indole-5,6-quinone, another intermediate in the eumelanin production pathway . In insects, this compound is produced as a component of defense responses and has been shown to have antibacterial and antifungal properties . It interacts with various enzymes and proteins, including tyrosinase, which catalyzes its formation from L-dopachrome .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxicity in melanocytes, the cells responsible for melanin production . This cytotoxicity is due to the accumulation of melanin precursors, including this compound, which can lead to cell death . Additionally, this compound has been reported to have antiviral, anti-parasitic, and cytotoxic effects in insect cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It is biosynthesized from L-dopachrome through the action of tyrosinase and is further converted into indole-5,6-quinone . This compound can undergo oxidative polymerization to form eumelanin . In insects, this compound is produced as a reactive compound during immune responses and has been shown to have broad-spectrum antibacterial and antifungal activity . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be unstable and can undergo spontaneous oxidation, leading to the formation of various oxidation products . The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that the oxidative polymerization of this compound can lead to the formation of eumelanin, which has different properties depending on the conditions under which it is formed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as antibacterial and antifungal activity . At high doses, this compound can exhibit cytotoxicity and other adverse effects . Studies have shown that the cytotoxic effects of this compound are dose-dependent, with higher doses leading to increased cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from L-dopachrome through the action of tyrosinase and is further converted into indole-5,6-quinone . This compound can undergo oxidative polymerization to form eumelanin . The metabolic pathways involving this compound also include interactions with various enzymes and cofactors, such as tyrosinase and other oxidases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In melanocytes, this compound is transported to melanosomes, where it undergoes further oxidation to form eumelanin . The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in melanosomes within melanocytes . The subcellular localization of this compound is crucial for its activity and function, as it undergoes further oxidation and polymerization within melanosomes to form eumelanin . This localization is directed by targeting signals and post-translational modifications that ensure the proper compartmentalization of this compound .

Preparation Methods

Properties

IUPAC Name

1H-indole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNZYJXNUURYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25656-67-1
Record name 1H-Indole-5,6-diol, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25656-67-1
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DSSTOX Substance ID

DTXSID20185242
Record name 5,6-Dihydroxyindole
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydroxyindole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004058
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CAS No.

3131-52-0
Record name 5,6-Dihydroxyindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3131-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6-Dihydroxyindole
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Record name 3h-Indole-5,6-Diol
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Record name 5,6-Dihydroxyindole
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Record name 5,6-dihydroxyindole
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Record name DIHYDROXYINDOLE
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Record name 5,6-Dihydroxyindole
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Synthesis routes and methods I

Procedure details

TRP-2 catalyzes the tautomerization of DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). In the absence of TRP-2, DOPAchrome undergoes a spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI).
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Synthesis routes and methods II

Procedure details

The Bu'Lock et al article discloses oxidation often 2-3', 4'-dihydroxyphenylethyl amine derivatives, including dopa. For methyl dopa (described at page 2251), a 4.735×10-2M concentration of methyl dopa was reacted with a 0.1974M concentration of potassium ferricyanide, in the presence of sodium bicarbonate buffer at a 0.238M concentration. After 10 minutes 8 cc of a 20% zinc acetate solution was added to effect rearrangement of the dopachrome to the dihydroxymethylindole. The article indicates that a similar procedure was used for dopa. The reported 5,6-dihydroxyindole yield of one experiment, after purification, was 30%. However, the Bu'Lock article states that this yield could not be repeated. According to the article the solid light-brown residue obtained in subsequent experiments appeared to be polymeric. At page 2249 Bu'Lock et al hypothesized that their inability to repeat the sole successful experiment was attributable to the diluteness of the reaction medium. This later article by Bu'Lock et al supplements their prior article in Nature, 166:1036-7 (1950), which reported "an excellent yield" of 5,6-dihydroxyindole, and essentially negates their original findings.
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2-3', 4'-dihydroxyphenylethyl amine
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Synthesis routes and methods III

Procedure details

As reported, for example, in Prota, Progress in the Chemist of Melanins and Related Metabolites, Med. Res. Reviews, 8:525-56 (1988), melanins are naturally occurring pigments present in hair and skin. In humans biosynthesis takes place in tyrosinase containing melanocytes. The tyrosinase enzyme catalyzes the hydroxylation of tyrosine to dopa and its subsequent oxidation to dopachrome. Once formed, dopachrome undergoes a series of complex reactions in the formation of eumelanins and phaeomelanins. Melanins provide black and deep brown pigments, and are formed by oxidative polymerization of 5,6-dihydroxyindole derived biogenetically during the melanogenesis. On the other hand, phaeomelanins provide yellow to reddish brown pigmentation to hair, and are formed by oxidative polymerization of cystein-S-yl-dopas via 1,4-benzothiazine intermediates.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxyindole
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5,6-Dihydroxyindole
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